physicochemical properties of 6-Fluoro-2,3-dihydroxybenzoic acid
physicochemical properties of 6-Fluoro-2,3-dihydroxybenzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-2,3-dihydroxybenzoic acid
Foreword: A Molecule of Interest in Modern Drug Discovery
6-Fluoro-2,3-dihydroxybenzoic acid (6-F-DHBA) emerges as a significant building block in medicinal chemistry and drug development. Its structure, a benzoic acid scaffold adorned with two adjacent hydroxyl groups and a fluorine atom, presents a unique combination of functionalities. This arrangement imparts specific electronic and steric properties that are highly sought after for designing molecules with enhanced biological activity, improved metabolic stability, and tailored pharmacokinetic profiles. Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is a critical prerequisite for its effective utilization in synthesis, formulation, and preclinical evaluation. This guide, prepared for the discerning researcher, offers a deep dive into the core characteristics of 6-F-DHBA, blending established data with expert insights into the experimental rationale that underpins their determination.
Chemical Identity and Structural Attributes
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural features of 6-Fluoro-2,3-dihydroxybenzoic acid are key to interpreting its chemical behavior.
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IUPAC Name: 6-fluoro-2,3-dihydroxybenzoic acid[1]
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CAS Number: 492444-05-0[1]
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Molecular Formula: C₇H₅FO₄[1]
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Molecular Weight: 172.11 g/mol [1]
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Canonical SMILES: C1=C(C(=C(C=C1F)O)O)C(=O)O
The molecule incorporates three key functional groups that dictate its properties:
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Carboxylic Acid (-COOH): The primary acidic center, crucial for its solubility in alkaline solutions and its ability to form salts.
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Catechol Moiety (adjacent -OH groups): These phenolic hydroxyls are weakly acidic and are known for their ability to chelate metal ions. This feature is particularly relevant in biological systems.
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Fluorine Atom (-F): As the most electronegative element, the fluorine substituent exerts a powerful electron-withdrawing effect. This significantly influences the acidity of the nearby phenolic and carboxylic protons and can alter the molecule's lipophilicity and metabolic fate.
Core Physicochemical Data Summary
For efficient assessment, the primary physicochemical parameters are summarized below. It is important to note that while data for closely related analogs are available, specific experimental values for 6-F-DHBA are not extensively published. Therefore, this table includes both reported data for the parent compound, 2,3-dihydroxybenzoic acid, and expert-predicted trends for the fluorinated derivative.
| Property | Value (2,3-dihydroxybenzoic acid) | Predicted Trend for 6-Fluoro-2,3-dihydroxybenzoic acid | Rationale for Prediction |
| Physical State | Beige powder / Solid[2] | Solid | High potential for intermolecular hydrogen bonding. |
| Melting Point | 204-208 °C[2] | Similar or slightly higher | Fluorine can influence crystal packing and intermolecular forces. |
| Aqueous Solubility | Slightly soluble | Likely similar, pH-dependent | Governed by the interplay of polar groups and the aromatic ring. |
| pKa₁ (Carboxylic Acid) | ~2.91 (at 25 °C)[2] | < 2.91 | The electron-withdrawing fluorine atom stabilizes the carboxylate anion, increasing acidity. |
| pKa₂ (Phenolic OH) | Not specified | Lower than parent compound | The inductive effect of fluorine will also increase the acidity of the phenolic protons. |
| logP (Octanol/Water) | 1.20[2] | > 1.20 | Fluorine substitution typically increases lipophilicity. |
In-Depth Analysis of Key Physicochemical Parameters
Acidity and Ionization State (pKa)
The ionization state of a drug candidate is paramount as it governs its solubility, membrane permeability, and interaction with biological targets. 6-F-DHBA has multiple ionizable protons.
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The Carboxylic Proton: This is the most acidic proton. For the parent compound, 2,3-dihydroxybenzoic acid, the pKa is approximately 2.91.[2] The introduction of a fluorine atom at the 6-position is expected to significantly lower this value. The fluorine's strong negative inductive effect (-I effect) withdraws electron density from the aromatic ring, stabilizing the resulting carboxylate anion and thereby increasing the acidity (lowering the pKa).
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The Phenolic Protons: The hydroxyl groups are much weaker acids. Their pKa values will also be lowered by the fluorine substituent, though the effect may be less pronounced than on the adjacent carboxylic acid.
The practical implication is that at physiological pH (~7.4), the carboxylic acid group will be fully deprotonated (negatively charged), while the phenolic groups will likely remain protonated, rendering the molecule as a mono-anion.
Caption: Logical relationship of 6-F-DHBA ionization states with pH.
Lipophilicity and Solubility (logP & Aqueous Solubility)
Lipophilicity (logP): The partition coefficient (logP) is a measure of a compound's distribution between an immiscible lipid (n-octanol) and aqueous phase. It is a critical predictor of drug absorption and membrane transport. The parent compound, 2,3-dihydroxybenzoic acid, has a logP of 1.2, indicating a slight preference for the lipid phase.[2] Fluorine is known to be "lipophilic" in the context of aromatic substitution, meaning it generally increases the logP value. Therefore, 6-F-DHBA is expected to be more lipophilic than its non-fluorinated counterpart. This enhanced lipophilicity can be advantageous for crossing cellular membranes but may also decrease aqueous solubility if not balanced by ionizable groups.
Aqueous Solubility: The solubility of 6-F-DHBA is a classic example of pH-dependent behavior.
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In acidic media (pH < 2): The molecule is fully protonated and uncharged. Its solubility will be at its lowest, dictated by the energy required to break its crystal lattice and solvate the neutral species.
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In neutral to alkaline media (pH > 4): The carboxylic acid deprotonates to form the highly polar carboxylate salt. This ionic character dramatically increases its interaction with water molecules, leading to a significant rise in aqueous solubility.
This behavior is fundamental for formulation science. For oral delivery, the compound will have low solubility in the stomach but higher solubility in the intestine.
Standardized Protocols for Physicochemical Characterization
To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections detail robust methodologies for determining the key properties of 6-F-DHBA.
Workflow for Physicochemical Profiling
Caption: Experimental workflow for physicochemical profiling.
Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)
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Principle: This gold-standard method (OECD Guideline 105) measures the saturation concentration of a compound in water at equilibrium. It is a direct measure of thermodynamic solubility.
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Methodology:
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Preparation: Add an excess amount of solid 6-F-DHBA (enough to ensure a saturated solution with visible solid remaining) to a known volume of pH 7.4 phosphate-buffered saline (PBS) in a sealed, clear glass vial.
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Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C or 37 °C) on a shaker for a minimum of 24-48 hours. This duration is critical to ensure true thermodynamic equilibrium is reached. The causality here is that shorter times may only yield kinetically limited solubility values, which are less reliable.
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Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 24 hours to let undissolved solids settle. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm) to pellet the solid.
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Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample serially with a suitable mobile phase.
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Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard curve prepared with known concentrations of 6-F-DHBA. The UV wavelength should be set to the absorbance maximum (λmax) of the compound.[3]
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Self-Validation: The protocol's trustworthiness is confirmed by ensuring the concentration of the dissolved compound remains constant in samples taken at different time points after the initial 24-hour equilibration (e.g., at 24h, 48h, and 72h).
Protocol 2: Determination of pKa via Potentiometric Titration
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Principle: This method involves monitoring the pH of a solution of the analyte as a titrant (strong acid or base) is added incrementally. The pKa is the pH at which the analyte is 50% ionized, corresponding to the midpoint of the titration curve's buffer region.
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Methodology:
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Sample Preparation: Accurately weigh and dissolve a known amount of 6-F-DHBA in a co-solvent system (e.g., water with a small percentage of methanol to ensure initial solubility).
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Initial pH Adjustment: Use a strong acid (e.g., 0.1 M HCl) to titrate the solution to a low starting pH (e.g., pH 2.0) to ensure all functional groups are fully protonated.
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Titration: Slowly add small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH) using an automated titrator. Record the solution's pH after each addition using a calibrated pH electrode.
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Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values are determined from the inflection points of this curve. The first pKa (carboxylic acid) will be the most prominent. Specialized software is used to calculate the derivative of the curve (d(pH)/dV) to precisely locate the equivalence points and subsequently the pKa values.
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Expertise: The choice of a co-solvent is a critical experimental decision. While necessary for some compounds, it can slightly shift the apparent pKa. The results should be extrapolated back to 0% co-solvent using a Yasuda-Shedlovsky plot for the most authoritative value.
Stability, Handling, and Storage
Drawing from safety information for structurally similar compounds like 4-Fluoro-3-hydroxybenzoic acid, the following precautions are advised.[4]
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Stability: The compound is expected to be stable under normal laboratory storage conditions.[4] However, catechol moieties can be susceptible to oxidation, especially in alkaline solutions and in the presence of air and light. Solutions should be prepared fresh.
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Incompatibilities: Avoid strong oxidizing agents.[4]
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Handling: The compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All handling should be performed in a well-ventilated fume hood.
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Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage temperature is between 2°C and 8°C.[5]
Conclusion
6-Fluoro-2,3-dihydroxybenzoic acid is a multifaceted molecule whose physicochemical properties are a direct consequence of its unique structural arrangement. Its pH-dependent solubility, tunable lipophilicity, and specific ionization profile make it a valuable asset in the toolkit of medicinal chemists. The experimental protocols and theoretical insights provided in this guide offer a robust framework for researchers to accurately characterize this compound, enabling its confident and effective application in the rigorous journey of drug discovery and development.
References
- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
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PubChem. (n.d.). 2,3-Dihydroxybenzoic Acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. Retrieved January 26, 2026, from [Link]
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Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved January 26, 2026, from [Link]
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FooDB. (n.d.). Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845). Retrieved January 26, 2026, from [Link]
